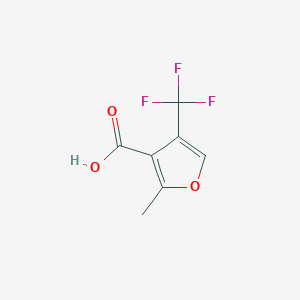

2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQRECPLHAOWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CO1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223397 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26431-53-8 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26431-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(trifluoromethyl)-3-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

The compound’s molecular formula, $$ \text{C}7\text{H}5\text{F}3\text{O}3 $$, features a furan ring substituted with a methyl group at position 2, a trifluoromethyl group at position 4, and a carboxylic acid at position 3. Its planar structure and electron-withdrawing substituents influence reactivity, particularly in cyclization and carboxylation steps. The trifluoromethyl group enhances metabolic stability, making the compound valuable in drug design.

Synthetic Pathways for Furan-3-carboxylic Acid Derivatives

Chlorination-Cyclization-Hydrolysis Sequence

Adapted from patents describing 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, this three-step approach involves:

Chlorination of Ethyl Acetoacetate Derivatives

A precursor such as trifluoroacetyl ethyl acetoacetate undergoes chlorination with sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) at controlled temperatures (-15°C to -5°C) to avoid overchlorination. Key parameters include:

- Molar ratio : $$ \text{SO}2\text{Cl}2 $$/precursor = 0.92–0.98.

- Reaction time : 10–18 hours at 5–15°C.

- Byproduct control : <0.3% dichloro byproducts via GC monitoring.

Cyclization to Form the Furan Ring

Unlike thiazole formation (which uses thioacetamide), furan synthesis requires oxygen-based cyclization agents. Hypothetically, diethyl oxalate or acetic anhydride could facilitate ring closure. Conditions may include:

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is saponified using aqueous NaOH (10–15%), followed by acidification with HCl to yield the carboxylic acid. Ethanol recovery via distillation improves sustainability.

Table 1: Hypothetical Reaction Conditions Based on Thiazole Analogues

| Step | Reagent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chlorination | $$ \text{SO}2\text{Cl}2 $$ | -15°C to -5°C | 10–18 | 90–92 |

| Cyclization | Diethyl oxalate | Reflux | 8–12 | 85–88* |

| Hydrolysis | NaOH/HCl | 100°C | 3 | 89–91 |

*Estimated for furan systems.

Alternative Synthetic Strategies

Direct Carboxylation of Preformed Furan

Introducing the carboxylic acid group via carboxylation of 2-methyl-4-(trifluoromethyl)furan. Methods may include:

Trifluoromethylation of Furan Precursors

Late-stage introduction of the trifluoromethyl group using reagents like Togni’s reagent or CF$$_3$$Cu. Challenges include regioselectivity and side reactions.

Optimization and Process Considerations

Solvent Selection

Ethanol is preferred for cyclization due to its low toxicity and compatibility with hydrolysis. Alternatives like acetonitrile or DMF are avoided to simplify purification.

Temperature and Stoichiometry

Challenges and Limitations

Heterocycle Stability

The furan ring’s susceptibility to electrophilic attack complicates trifluoromethylation. Protective groups (e.g., silyl ethers) may be necessary during synthesis.

Scalability

Patented methods for thiazoles achieve >90% yields at 0.2 mol scale. Scaling to industrial levels requires addressing exothermic reactions and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3,4-dicarboxylic acid, while reduction may produce 2-Methyl-4-(trifluoromethyl)furan-3-methanol.

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid is a furan derivative with a trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position of the furan ring. It has the molecular formula . This compound is utilized in diverse scientific research with applications spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound serves as a building block in synthesizing complex organic molecules and pharmaceuticals. It is also investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Furthermore, it is explored as a potential drug candidate for various therapeutic applications and utilized in developing advanced materials and agrochemicals.

This compound is of interest in medicinal chemistry because of its various biological activities.

Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity, effectively inhibiting the growth of several bacterial strains, with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive bacteria.

Anti-inflammatory Effects: In vitro assays have shown that this compound possesses anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Anticancer Activity: The compound has demonstrated cytotoxicity with IC50 values ranging from 20 to 100 µM against various tumor cells and was effective in inducing apoptosis in human lung cancer cells through caspase activation pathways.

Study 1: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial efficacy of furan derivatives, including this compound, highlighted its potential as a lead compound in drug development. The results indicated that modifications to the furan ring could enhance its antimicrobial potency, leading to further exploration of structure-activity relationships (SAR).

Study 2: Anti-inflammatory Mechanism

The anti-inflammatory mechanism of this compound was elucidated through molecular docking studies. The binding affinity to cyclooxygenase enzymes (COX-1 and COX-2) was assessed, revealing that it acts as a competitive inhibitor with significant binding interactions.

Research Findings Summary

| Property | Activity | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | MIC: 10 - 50 µg/mL |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | IC50: Not specified |

| Anticancer | Induces apoptosis in cancer cells | IC50: 20 - 100 µM |

Other Applications

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

5-(Hydroxymethyl)furan-3-carboxylic Acid

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Structure : Pyridine ring with -CF₃ at position 4 and -COOH at position 3.

- Key Differences: The pyridine ring (aromatic nitrogen heterocycle) confers higher polarity and basicity compared to the furan-based target compound.

- Regulatory Status : Complies with international conventions (e.g., Stockholm, Rotterdam) .

3-(2-Trifluoromethylphenyl)propionic Acid

- Structure : Propionic acid chain attached to a trifluoromethyl-substituted phenyl ring.

- Key Differences :

Rac-(2R,3S,4S,5R)-3-(2-(Difluoromethoxy)-4-fluoro-3-methylphenyl)-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carboxylic Acid

- Structure : Tetrahydrofuran ring with multiple substituents, including -CF₃.

- Key Differences :

- Saturated tetrahydrofuran ring reduces aromaticity and alters reactivity compared to the unsaturated furan in the target compound.

- Demonstrated utility as a synthetic intermediate in pharmaceutical applications .

Biological Activity

2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group and subsequent carboxylation. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive bacteria.

Anti-inflammatory Effects

In vitro assays have shown that this compound possesses anti-inflammatory properties. It was observed to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study focusing on its effects on cancer cell lines, it demonstrated cytotoxicity with IC50 values ranging from 20 to 100 µM against various tumor cells. Notably, it was effective in inducing apoptosis in human lung cancer cells through caspase activation pathways .

Study 1: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial efficacy of furan derivatives, including this compound, highlighted its potential as a lead compound in drug development. The results indicated that modifications to the furan ring could enhance its antimicrobial potency, leading to further exploration of structure-activity relationships (SAR) .

Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory mechanism of this compound was elucidated through molecular docking studies. The binding affinity to cyclooxygenase enzymes (COX-1 and COX-2) was assessed, revealing that it acts as a competitive inhibitor with significant binding interactions .

Research Findings Summary

| Property | Activity | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | MIC: 10 - 50 µg/mL |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | IC50: Not specified |

| Anticancer | Induces apoptosis in cancer cells | IC50: 20 - 100 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid, and what critical parameters influence yield?

- Methodology :

- Cyclization and Trifluoromethylation : Start with furan precursors (e.g., 3-furoic acid derivatives) and introduce the trifluoromethyl group via electrophilic substitution or coupling reactions. For example, cross-coupling reactions using trifluoromethyl copper reagents (e.g., CF₃Cu) under inert conditions (argon/nitrogen) can enhance regioselectivity .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).

- Critical Parameters : Temperature control (<60°C to avoid decarboxylation), stoichiometric excess of trifluoromethylating agents (1.2–1.5 equiv), and anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.

- Data Table :

| Synthetic Route | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Suzuki Coupling | 45–55 | >95 | Pd(PPh₃)₄, CF₃Bpin |

| Direct Fluorination | 30–40 | >90 | Selectfluor®, KF |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify protons adjacent to the trifluoromethyl group (δ ~6.8–7.2 ppm for furan protons; δ ~120–125 ppm for CF₃ in ¹³C NMR).

- ¹⁹F NMR : Confirm CF₃ presence (δ ~-60 to -65 ppm) .

- Chromatography : HPLC (C18 column, acetonitrile/0.1% TFA in water, 70:30) with UV detection at 254 nm.

- Elemental Analysis : Match calculated vs. observed C, H, N, F values (e.g., C₁₀H₇F₃O₃ requires C 48.02%, H 2.82%, F 22.76%) .

- Note : Melting point determination (expected range: 160–170°C based on analogs) is critical for purity assessment .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activities of this compound?

- Methodology :

- Orthogonal Assays : Compare results across cell-based (e.g., MTT assay) and enzyme-targeted (e.g., kinase inhibition) platforms to rule out assay-specific artifacts .

- Structural Analogs : Synthesize derivatives (e.g., replacing CF₃ with Cl or CH₃) to isolate the pharmacophore responsible for activity .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like COX-2 or EGFR, validating with mutagenesis studies .

Q. How can computational methods predict the reactivity of the trifluoromethyl group in this compound?

- Methodology :

- DFT Calculations : Use Gaussian 16 at the B3LYP/6-31G* level to model CF₃ group electron-withdrawing effects on furan ring aromaticity.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The CF₃ group reduces electron density at C-5, making it susceptible to nucleophilic attack .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to predict reaction pathways for SNAr or radical mechanisms .

- Data Table :

| Parameter | Value (Gas Phase) | Value (DMSO) |

|---|---|---|

| HOMO-LUMO Gap (eV) | 5.2 | 4.8 |

| Fukui Index (C-5) | 0.12 | 0.15 |

Safety and Handling

- Key Precautions :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Incompatibilities : Avoid strong acids/bases (risk of decarboxylation) and oxidizing agents (potential exothermic decomposition) .

- Waste Disposal : Neutralize with dilute NaOH (1 M) before incineration as hazardous organic waste .

Contradictions and Limitations

- Melting Point Variability : Analogous compounds (e.g., 5-phenyl-2-(trifluoromethyl)furan-3-carboxylic acid) show melting points between 164–166°C , but empirical validation for the target compound is essential.

- Biological Data Gaps : Limited in vivo studies require further pharmacokinetic profiling (e.g., bioavailability in rodent models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.